molecular formula C18H23ClN4O3 B2592336 N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide CAS No. 1197551-27-1

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide

Cat. No. B2592336
CAS RN: 1197551-27-1
M. Wt: 378.86
InChI Key: XUZHSJDBSPYFJE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide is a useful research compound. Its molecular formula is C18H23ClN4O3 and its molecular weight is 378.86. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism in Herbicides

The study by Coleman, Linderman, Hodgson, and Rose (2000) explores the comparative metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. It suggests complex metabolic pathways leading to DNA-reactive products, highlighting the role of cytochrome P450 isoforms in herbicide metabolism. This research can be indicative of the metabolic and environmental fate of similar chloroacetamide derivatives, offering a basis for understanding their biodegradation and potential impacts on health and the environment. (Coleman et al., 2000).

Radiosynthesis for Study of Metabolism and Mode of Action

Latli and Casida (1995) detailed the radiosynthesis of a chloroacetanilide herbicide, acetochlor, for studies on its metabolism and mode of action. Such methodologies are critical in tracing the environmental fate and biological interactions of chloroacetamide herbicides, possibly extending to similar compounds. This approach facilitates deeper insights into the behavior of these compounds in biological systems and their environmental persistence. (Latli & Casida, 1995).

Structural Studies on Amide Derivatives

Kalita and Baruah (2010) investigated different spatial orientations of amide derivatives, focusing on their coordination properties. While not directly related to the specific chemical , studies like this provide valuable information on the structural and functional diversity of amide compounds, which can be relevant for designing molecules with desired properties, such as increased efficacy or reduced toxicity. (Kalita & Baruah, 2010).

Biodegradation of Herbicides

Wang et al. (2015) explored the N-deethoxymethylation of acetochlor by Rhodococcus sp., identifying key enzymes involved in the process. This study sheds light on the microbial degradation pathways of chloroacetamide herbicides, which could inform bioremediation strategies for similar compounds, mitigating their environmental impact. Understanding the microbial interactions with these compounds can lead to more effective detoxification and degradation approaches in contaminated environments. (Wang et al., 2015).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3/c1-18(11-20,12-4-5-12)22-17(25)10-23(2)9-16(24)21-14-8-13(19)6-7-15(14)26-3/h6-8,12H,4-5,9-10H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZHSJDBSPYFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide

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